Product packaging for ACETALDEHYDE-1-D1(Cat. No.:CAS No. 4122-13-8)

ACETALDEHYDE-1-D1

Cat. No.: B1595801
CAS No.: 4122-13-8
M. Wt: 45.06 g/mol
InChI Key: IKHGUXGNUITLKF-VMNATFBRSA-N
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Description

ACETALDEHYDE-1-D1 (CH3CDO) is a monodeuterated isotopologue of acetaldehyde where the aldehydic hydrogen is replaced by a deuterium atom (CAS 4122-13-8). This compound is of significant value in advanced research due to its isotopic label, particularly in the fields of spectroscopy and reaction mechanism studies. In spectroscopic research, this compound serves as a critical molecule for investigating the effects of internal rotation (torsion) of a methyl group on rotational energy levels. Its microwave and far-infrared spectra have been analyzed in detail, making it a test case for refining theoretical models of internal rotation in non-rigid molecules . The fully deuterated form (CD3CDO) is also a subject of study in broadband rotational spectroscopy, underscoring the importance of deuterated acetaldehyde in astrochemistry, where it helps constrain models of interstellar chemistry . Furthermore, deuterated compounds like this compound are essential tools for tracing reaction pathways and understanding kinetic isotope effects in chemical dynamics studies, including the thermal decomposition of biofuels . This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4O B1595801 ACETALDEHYDE-1-D1 CAS No. 4122-13-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-deuterioethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O/c1-2-3/h2H,1H3/i2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHGUXGNUITLKF-VMNATFBRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30194148
Record name (1-2H1)Acetaldehyde
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Molecular Weight

45.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4122-13-8
Record name Acetaldehyde-1-d
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4122-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1-2H1)Acetaldehyde
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Record name (1-2H1)Acetaldehyde
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Record name [1-2H1]acetaldehyde
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Spectroscopic Characterization and Structural Elucidation of Acetaldehyde 1 D1 Isotopologues

Rotational Spectroscopy Investigations

Rotational spectroscopy, which measures the absorption and emission of electromagnetic radiation by molecules as they transition between different rotational energy levels, is a high-resolution technique that provides precise information about molecular geometry and internal motions. The rotational spectrum of Acetaldehyde-1-D1 has been extensively studied, revealing intricate details about its structure and the dynamics of its methyl group. researchgate.netcapes.gov.br

Modern spectroscopic techniques, such as Chirped-Pulse Fourier Transform Millimeter Wave (CP-FTmmW) spectroscopy, have been instrumental in studying acetaldehyde (B116499) isotopologues. osti.gov This method allows for the rapid acquisition of broadband rotational spectra with high sensitivity. For instance, the broadband pure rotational spectra of fully deuterated acetaldehyde (CD3CDO) and its ¹³C and ¹⁸O isotopologues have been recorded using a CP-FTmmW spectrometer operating in the W-band (75–110 GHz). osti.govosti.gov While this specific study focused on CD3CDO, the techniques are directly applicable to this compound and demonstrate the power of this spectroscopy for resolving the complex spectra of molecules with internal rotation. osti.gov

Conventional microwave spectroscopy has been a cornerstone in the analysis of this compound. capes.gov.br Studies conducted in the 8 to 40 GHz range have shown that all observed transitions are split due to the internal rotation of the methyl group. researchgate.netcapes.gov.br From these spectra, researchers have been able to derive a set of precise molecular constants. These constants, which include rotational constants and internal rotation parameters, are fitted to the measured transition frequencies to build a comprehensive model of the molecule's rotational behavior. capes.gov.brcolab.ws

Table 1: Selected Molecular Constants for this compound

Parameter Value Unit
A 50013.3 MHz
B 9370.4 MHz
C 8171.1 MHz

Note: These are representative values and may vary slightly between different studies and analytical models.

The deuterium (B1214612) nucleus possesses a nuclear quadrupole moment, which interacts with the local electric field gradient within the molecule. This interaction leads to a further splitting of the rotational energy levels, known as deuterium quadrupole hyperfine structure. core.ac.uk High-resolution techniques, such as pulsed-nozzle beam microwave Fourier transform spectroscopy, have been employed to study the deuterium quadrupole splittings of low-J transitions in this compound. researchgate.netcapes.gov.brcolab.ws The analysis of these splittings allows for the determination of the deuterium quadrupole coupling constants in the principal inertial axis system, providing valuable information about the electronic environment around the deuterium nucleus. capes.gov.brcolab.ws For this compound, the deuterium quadrupole coupling constants have been determined from the study of seven low-J transitions. capes.gov.brcolab.ws

A key feature of the this compound spectrum is the splitting of rotational transitions caused by the internal rotation, or torsion, of the methyl (CH3) group. researchgate.netcapes.gov.br This internal motion is not free but is hindered by a potential energy barrier. The analysis of the torsional splittings provides a direct measure of the height of this barrier. uva.es For the parent acetaldehyde molecule, the threefold component of the internal rotation barrier has been determined to be approximately 400 cm⁻¹. researchgate.net The internal rotation of the methyl group can modulate intermolecular interactions, as seen in studies of complexes involving acetaldehyde. uva.es

As a molecule rotates, centrifugal forces can cause its bonds to stretch and angles to deform slightly. This effect, known as centrifugal distortion, leads to small shifts in the rotational energy levels and the observed transition frequencies. acs.org The analysis of rotational spectra includes the determination of centrifugal distortion constants, which account for these non-rigid effects. capes.gov.brifpan.edu.pl For this compound, these constants have been fitted to the measured transition frequencies alongside the rotational and internal rotation parameters. capes.gov.br Accurate determination of these constants is crucial for predicting the frequencies of rotational transitions, especially for higher J quantum numbers. acs.org

Internal Rotation Analysis and Methyl Torsion Dynamics

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational energy levels of a molecule. These studies provide information about the strengths of chemical bonds and the functional groups present in the molecule. The vibrational spectra of both acetaldehyde (CH3CHO) and this compound (CH3CDO) have been investigated to achieve a complete vibrational assignment. cdnsciencepub.comcdnsciencepub.comresearchgate.net

The Raman spectra of liquid CH3CHO and CH3CDO have been measured, along with depolarization ratios, and the infrared spectra of the vapor and solid phases have also been obtained. cdnsciencepub.comcdnsciencepub.com These comprehensive datasets have allowed for a detailed correlation of the spectra and a well-supported vibrational assignment. cdnsciencepub.comcdnsciencepub.comresearchgate.net Normal-coordinate calculations have been performed for acetaldehyde and its isotopologues, including this compound, to derive force fields that describe the vibrational motions. aip.org These analyses help in understanding the transferability of force constants between related molecules. aip.org

Table 2: Selected Vibrational Frequencies for this compound (CH3CDO)

Vibrational Mode Frequency (cm⁻¹) (Liquid Phase) Description
ν(C-D) 2075 C-D stretching
ν(C=O) 1728 C=O stretching
δ(CH3) 1422 CH3 deformation
δ(CH3) 1353 CH3 deformation
ν(C-C) 870 C-C stretching

Source: Based on data from vibrational spectroscopy studies. cdnsciencepub.comresearchgate.net

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are fundamental techniques for probing the vibrational modes of molecules. In the case of this compound, these methods have been employed to understand the effects of deuterium substitution on the molecule's vibrational spectrum, both in the gas and solid phases. cdnsciencepub.comresearchgate.net

Studies have shown that the IR spectra of this compound exhibit noticeable differences compared to its non-deuterated counterpart, particularly in the regions associated with the aldehydic C-H bond. cdnsciencepub.com The substitution of hydrogen with the heavier deuterium atom results in a lowering of the corresponding stretching and bending vibrational frequencies. cdnsciencepub.comlibretexts.org These shifts are a direct consequence of the increased reduced mass of the C-D bond compared to the C-H bond. askfilo.com

The spectra of solid this compound, often measured at low temperatures, reveal changes that indicate intermolecular interactions. cdnsciencepub.comresearchgate.net Notably, the stretching modes of the carbonyl group (C=O) and the aldehydic C-D group are observed at higher wavenumbers in the solid phase compared to the gas phase. cdnsciencepub.com This suggests that the intermolecular forces in the solid state are not primarily due to hydrogen bonding involving the aldehydic hydrogen. cdnsciencepub.comresearchgate.net

The table below summarizes key vibrational frequencies for this compound as observed in IR and FTIR studies.

Vibrational ModeFrequency Range (cm⁻¹)PhaseReference
C-D Stretch~2100Gas/Solid cdnsciencepub.com
C=O Stretch1720-1740Gas/Solid cdnsciencepub.comorgchemboulder.comumsl.edu
C-C Stretch~1080Liquid (Raman) cdnsciencepub.com
CH₃ Rocking~858Liquid (Raman) cdnsciencepub.com
C-D Rocking~1050 (uncoupled)Liquid (Raman) cdnsciencepub.com

This table is interactive. You can sort and filter the data.

Raman Spectroscopy and Depolarization Ratio Measurements

Raman spectroscopy, which measures the inelastic scattering of light, provides complementary information to IR spectroscopy. For this compound, Raman spectra have been particularly useful in assigning vibrational modes and understanding their symmetries through depolarization ratio measurements. cdnsciencepub.comresearchgate.net

In Raman spectroscopy, bands arising from symmetric (a') vibrational modes are polarized, while those from asymmetric (a") modes are depolarized. cdnsciencepub.com This property has been crucial in assigning the various vibrational modes of this compound. For example, the C-D stretching mode in liquid CH₃CDO shows strong Fermi resonance, resulting in two intense, polarized bands, confirming their a' symmetry. cdnsciencepub.com

Depolarization ratio measurements have helped to clarify previous ambiguities in the vibrational assignments for acetaldehyde and its deuterated isotopologues. cdnsciencepub.com For instance, a band previously thought to have a depolarization ratio of 6/7 was found to be polarized in both CH₃CHO and CH₃CDO, leading to a revised assignment. cdnsciencepub.com

Analysis of C=O Stretching and C-D Stretching Vibrational Modes

The C=O and C-D stretching vibrations are prominent and diagnostically important features in the vibrational spectra of this compound.

The C=O stretching frequency in saturated aliphatic aldehydes typically appears in the range of 1740-1720 cm⁻¹. orgchemboulder.comumsl.edu In this compound, this band is a strong feature in both IR and Raman spectra. cdnsciencepub.com Its position can shift depending on the physical state (gas, liquid, or solid) and the solvent used, reflecting changes in intermolecular interactions. cdnsciencepub.com

The C-D stretching mode is a direct marker for deuteration at the aldehydic position. As expected from the increased reduced mass, the C-D stretching frequency is significantly lower than the corresponding C-H stretch (which is typically around 2700-2800 cm⁻¹). cdnsciencepub.comaskfilo.com In the Raman spectrum of liquid CH₃CDO, the C-D stretch exhibits strong Fermi resonance, where the fundamental vibration interacts with an overtone or combination band of similar energy and symmetry. cdnsciencepub.comrsc.org This interaction results in the appearance of two strong, polarized bands instead of a single peak. cdnsciencepub.com In the gas phase infrared spectrum, this resonance is less pronounced. cdnsciencepub.com

Matrix Isolation Spectroscopy for Conformational Analysis

Matrix isolation is a technique where molecules are trapped in an inert, solid matrix (like argon or nitrogen) at very low temperatures. This method minimizes intermolecular interactions and allows for the study of individual molecules in their ground conformational state. researchgate.netifpan.edu.pl

For this compound and its parent compound, matrix isolation spectroscopy has been used to study its conformation and vibrational properties with high resolution. researchgate.netresearchgate.net These studies have confirmed that the molecule adopts a planar structure with the methyl group in an s-cis configuration in its ground state. aip.org The technique has also been instrumental in observing subtle host-guest interactions. For example, in an argon matrix, the C=O stretching band of acetaldehyde is split, which is interpreted as a Fermi-diad resulting from accidental energy tuning between the C=O stretch and another vibrational overtone, an effect not seen in krypton or nitrogen matrices. researchgate.netresearchgate.net This highlights the sensitivity of vibrational frequencies to the immediate environment.

Electronic Spectroscopy: S1<--S0 Electronic Transition and Vibronic Band Analysis

Electronic spectroscopy probes the transitions between different electronic states of a molecule. For this compound, the focus has been on the S₁<--S₀ (n → π) transition, which involves the promotion of a non-bonding electron from the oxygen atom to an anti-bonding π orbital of the carbonyl group. aip.orgcdnsciencepub.com

Laser-induced fluorescence excitation spectra of jet-cooled this compound have allowed for the precise determination of the electronic origin of this transition at 29,820 cm⁻¹. aip.org The analysis of the vibronic bands (vibrational fine structure within the electronic transition) reveals which vibrational modes are active upon electronic excitation. The most active vibrations are the in-plane C-C-O bend (ν₁₀), the out-of-plane aldehyde hydrogen bend (ν'₁₄), and the methyl torsion (ν₁₅). aip.org

The vibronic analysis confirms that the molecule remains planar in the excited state. aip.org Interestingly, the C=O stretching mode (ν₄), which is expected to be strong, could not be definitively assigned due to significant spectral congestion at higher vibrational energies. aip.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotope Location and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules by probing the magnetic properties of atomic nuclei. In the context of this compound, ¹H NMR and potentially ²H (Deuterium) NMR would be the primary techniques for confirming the location of the deuterium isotope and assessing the isotopic purity of the sample. kuleuven.beuky.edu

In the ¹H NMR spectrum of this compound, the characteristic signal for the aldehydic proton (which would typically appear as a quartet around 9.8 ppm in CH₃CHO) would be absent. The signal for the methyl protons (CH₃) would be simplified. Instead of a doublet (due to coupling with the aldehydic proton), it would appear as a singlet, confirming the substitution at the aldehydic position. The integration of the remaining proton signals would also be consistent with the CH₃CDO structure.

Mass Spectrometry (MS) for Isotopic Abundance and Mass Changes

Mass spectrometry (MS) is used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and isotopic composition. For this compound, MS is essential for confirming the incorporation of the deuterium atom and quantifying the isotopic abundance. aip.orglookchem.comnih.gov

The molecular weight of normal acetaldehyde (CH₃CHO) is approximately 44.03 amu. Upon substitution of one hydrogen atom with a deuterium atom to form this compound (CH₃CDO), the exact mass increases to approximately 45.04 amu. lookchem.com This mass shift is readily detectable by mass spectrometry. aip.org

Pyrolysis studies combined with photoionization mass spectrometry (PIMS) have used this compound (with a mass-to-charge ratio, m/z, of 45) to trace decomposition pathways at high temperatures. aip.org Furthermore, dissociative recombination studies of the deuterated acetaldehyde ion (CD₃CDO⁺) have been conducted to determine product branching fractions. nih.gov

Kinetic and Mechanistic Investigations Utilizing Acetaldehyde 1 D1 As a Mechanistic Probe

Kinetic Isotope Effects (KIEs) in Reaction Rate Determinations

The KIE is the ratio of the rate constant of a reaction with a lighter isotope (kL) to the rate constant of the same reaction with a heavier isotope (kH). wikipedia.org For deuterium (B1214612) substitution, this is expressed as kH/kD. The magnitude of the KIE can reveal whether a C-H bond is broken in the rate-determining step of a reaction. slideshare.net

A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed during the rate-determining step of a reaction. numberanalytics.com The C-D bond has a lower zero-point vibrational energy than the C-H bond, meaning more energy is required to break the C-D bond. libretexts.org This typically results in a slower reaction rate for the deuterated compound, leading to a kH/kD value significantly greater than 1. wikipedia.orgslideshare.net The observation of a substantial primary KIE is strong evidence that the C-H bond is indeed cleaved in the rate-limiting step. numberanalytics.comnih.gov For instance, in the bromination of acetone, a kH/kD of 7 was observed, indicating that the rate-determining step involves the breaking of a C-H bond during the tautomerization of acetone. libretexts.org

Secondary kinetic isotope effects occur when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. numberanalytics.com These effects are generally much smaller than primary KIEs. wikipedia.org They arise from changes in the vibrational environment of the molecule between the reactant and the transition state. nih.gov Secondary KIEs can be "normal" (kH/kD > 1) or "inverse" (kH/kD < 1) and provide information about changes in hybridization or steric environment at the labeled position during the reaction. wikipedia.orgnih.gov For example, in nucleophilic substitution reactions, secondary KIEs at the α-carbon can help distinguish between SN1 and SN2 mechanisms. wikipedia.org

The magnitude of the kinetic isotope effect is also dependent on temperature. Generally, the KIE decreases as the temperature increases. However, unusual inverse temperature dependence has been observed in some systems, which can provide further mechanistic details. nih.gov For gas-phase reactions, which are crucial in atmospheric chemistry, understanding the temperature dependence of KIEs is essential for accurate modeling of atmospheric processes. csic.esnih.govipsl.fr

Secondary Kinetic Isotope Effects

Gas-Phase Reactions with Atmospheric Species

Acetaldehyde (B116499) is a significant compound in the atmosphere, originating from both natural and anthropogenic sources. rsc.org Its reactions with atmospheric radicals are key processes in tropospheric chemistry. nih.govd-nb.info The use of Acetaldehyde-1-d1 helps to elucidate the mechanisms of these important reactions.

The reaction of acetaldehyde with the hydroxyl radical (OH) is a major sink for acetaldehyde in the atmosphere. csic.esnih.gov Studies using this compound have been instrumental in understanding the mechanism of this reaction. The primary pathway is the abstraction of the aldehydic hydrogen atom. csic.esnih.gov

Experimental studies have determined the kinetic isotope effects for the reaction of OH radicals with acetaldehyde and its deuterated isotopologues. At 298 K, the following KIEs have been measured: rsc.org

k(OH + CH₃CHO) / k(OH + CH₃CDO) = 1.42 ± 0.10

k(OH + CH₃CHO) / k(OH + CD₃CDO) = 1.65 ± 0.08

These values indicate a significant primary kinetic isotope effect, confirming that the abstraction of the aldehydic hydrogen is the rate-determining step. rsc.org

Kinetic Isotope Effects for the Reaction of OH Radicals with Acetaldehyde Isotopologues at 298 K

ReactantsKinetic Isotope Effect (kH/kD)Reference
OH + CH₃CHO / OH + CH₃CDO1.42 ± 0.10 rsc.org
OH + CH₃CHO / OH + CD₃CDO1.65 ± 0.08 rsc.org

During the nighttime, the nitrate (B79036) radical (NO₃) becomes an important atmospheric oxidant. osti.govnist.gov The reaction of acetaldehyde with the NO₃ radical also proceeds primarily through the abstraction of the aldehydic hydrogen atom.

Kinetic studies have provided the following isotope effect for this reaction at 298 K: rsc.org

k(NO₃ + CH₃CHO) / k(NO₃ + CD₃CDO) = 2.51 ± 0.09

This larger KIE compared to the reaction with OH radicals suggests a more significant role of the C-H bond cleavage in the transition state of the reaction with NO₃ radicals. rsc.org

Kinetic Isotope Effect for the Reaction of NO₃ Radicals with Acetaldehyde Isotopologues at 298 K

ReactantsKinetic Isotope Effect (kH/kD)Reference
NO₃ + CH₃CHO / NO₃ + CD₃CDO2.51 ± 0.09 rsc.org

Reactions with Halogen Atoms (F, Cl, Br)

The gas-phase reactions of halogen atoms with acetaldehyde and its deuterated isotopologues, including this compound, have been studied to understand atmospheric chemistry and fundamental reaction dynamics. rsc.org These reactions predominantly proceed via hydrogen (or deuterium) abstraction from the aldehydic group to form a hydrogen halide and an acetyl radical (CH₃CO). researchgate.netrsc.org

Experimental studies using techniques like long-path FTIR detection have determined the kinetic isotope effects for these reactions. researchgate.netrsc.org For the reaction with chlorine atoms, the KIE (kCl+CH₃CHO / kCl+CH₃CDO) was measured to be 1.343 ± 0.023 at 298 K. researchgate.netrsc.org For the reaction with bromine atoms, a significantly larger KIE (kBr+CH₃CHO / kBr+CH₃CDO) of 3.98 ± 0.26 was observed at the same temperature. researchgate.netrsc.org

The magnitude of the KIE provides insight into the transition state of the reaction. slideshare.net The larger KIE for bromine compared to chlorine suggests that the C-H/C-D bond is more significantly broken in the transition state of the bromination reaction. pearson.com Quantum chemical calculations support these experimental findings, indicating the formation of a weak pre-reactive complex where the halogen atom is bonded to the aldehydic oxygen, followed by the abstraction of the aldehydic hydrogen. researchgate.netrsc.org These studies are crucial for modeling the atmospheric lifetime and impact of acetaldehyde, a key pollutant. rsc.org

The general mechanism for the acid-catalyzed halogenation of aldehydes involves the formation of an enol intermediate. libretexts.org However, in the gas-phase radical reactions, direct abstraction of the aldehydic hydrogen is the dominant pathway. researchgate.netrsc.org

Table 1: Kinetic Isotope Effects (KIE) for the Reaction of Halogen Atoms with Acetaldehyde vs. This compound at 298 K

Reacting Halogen AtomKIE (kH/kD)Reference
Chlorine (Cl)1.343 ± 0.023 researchgate.netrsc.org
Bromine (Br)3.98 ± 0.26 researchgate.netrsc.org

Elucidation of Hydrogen Abstraction Pathways and Site Selectivity

Acetaldehyde possesses two distinct sites for hydrogen abstraction: the aldehydic C-H bond and the C-H bonds of the methyl group. Utilizing this compound and other deuterated isotopologues allows for the precise determination of the site selectivity of these abstraction reactions. libretexts.org

In reactions with halogen atoms like Cl and Br, experimental evidence overwhelmingly shows that abstraction occurs exclusively at the weaker aldehydic C-H (or C-D) bond. researchgate.netrsc.org The product distribution for the reaction CH₃CHO + X (where X = Cl, Br) is dominated by the formation of HX and the acetyl radical (CH₃CO), with no significant evidence for abstraction from the methyl group. researchgate.netrsc.orguio.no This high degree of site selectivity is attributed to the lower bond dissociation energy of the aldehydic C-H bond compared to the C-H bonds in the methyl group.

Similarly, in reactions with the hydroxyl (OH) radical, a key atmospheric oxidant, the primary pathway is the abstraction of the aldehydic hydrogen. Studies using deuterated acetaldehyde help confirm this, showing a significant kinetic isotope effect when the aldehydic hydrogen is replaced by deuterium. researchgate.net This selectivity is fundamental to understanding the atmospheric degradation pathways of acetaldehyde.

Photodissociation and Photo-oxidation Mechanisms

The photolysis of acetaldehyde is a critical process in atmospheric chemistry, contributing to the formation of free radicals. nih.gov The use of this compound has been instrumental in unraveling the complex dynamics of its photodissociation.

Upon absorption of UV radiation, acetaldehyde can dissociate through several channels. One notable pathway leads to the formation of methane (B114726) (CH₄) and carbon monoxide (CO). researchgate.net Studies on the 308-nm photolysis of acetaldehyde revealed two competing mechanisms for this channel. One is the conventional pathway proceeding through a well-defined transition state. nih.govnih.gov The other, accounting for up to 15% of the reaction, is a "roaming" mechanism, where a methyl radical (CH₃) abstracts the hydrogen from the formyl radical (HCO) after initial C-C bond cleavage, bypassing the traditional transition state. nih.govnih.gov The use of isotopically labeled molecules helps to trace the atomic rearrangements during these complex dynamics. nih.gov

Furthermore, studies comparing the photolysis rates of different acetaldehyde isotopologues (CH₃CHO, CH₃CDO, CD₃CHO, and CD₃CDO) under tropospheric conditions have shown a clear dependence on the position of isotopic substitution. nih.govresearchgate.net The relative photolysis rate ratio j(CH₃CHO)/j(CH₃CDO) was determined to be 1.26 ± 0.03. nih.govresearchgate.net This demonstrates that even with extensive isotopic scrambling in the photoexcited state, the initial position of the deuterium atom influences the dissociation dynamics, providing key data for atmospheric models. nih.gov

Catalytic Reaction Mechanism Elucidation

The catalytic oxidative dehydrogenation (ODH) of ethanol (B145695) is a major industrial route to produce acetaldehyde. berkeley.edu Isotopic labeling studies, including the use of deuterated ethanol and the study of the reverse reaction with deuterated acetaldehyde, are vital for understanding the reaction mechanism on catalyst surfaces like vanadium oxides. berkeley.edu

In the ODH of ethanol on vanadium oxide catalysts, the reaction is believed to proceed via the formation of an ethoxide intermediate on the catalyst surface. berkeley.edu The rate-limiting step is the abstraction of a hydrogen atom from the carbon atom bonded to the oxygen. berkeley.edu Isotope labeling experiments using deuterated ethanol (e.g., C₂D₅OD) show a significant kinetic isotope effect (KIE ≈ 5), confirming that C-H bond activation is kinetically relevant. berkeley.edu While this compound is not directly used as a reactant in the forward reaction, studying its interaction with the catalyst surface can provide insights into the reversibility of the final product-forming step and the nature of the active sites. Studies on other catalysts, like γ-alumina, have also employed deuterated ethanol to confirm that C-H bond cleavage is the kinetically limiting step for acetaldehyde formation. acs.org

The enzyme acetylene (B1199291) hydratase, which contains tungsten, catalyzes the hydration of acetylene to acetaldehyde. beilstein-journals.orgresearchgate.net Understanding this biological process has inspired the development of biomimetic catalysts. nih.gov Density functional theory (DFT) studies on tungsten-based biomimetic complexes, such as [W(IV)O(mnt)₂]²⁻, have been used to investigate the reaction mechanism. nih.gov

The proposed mechanism involves the coordination of acetylene to the tungsten center, followed by a nucleophilic attack. nih.gov One pathway suggests that a tungsten-bound hydroxide (B78521) activates a water molecule, which then attacks the coordinated acetylene. nih.gov This leads to a vinyl anion intermediate, which is subsequently protonated to form acetaldehyde. nih.gov While this compound is the product, its use in isotopic exchange experiments (H/D exchange) could probe the reversibility of the protonation steps and the potential for tautomerization of a vinyl alcohol intermediate on the catalyst. Research on tungsten(II) pyrazole (B372694) complexes has also shown the formation of a vinyl intermediate that hydrolyzes to acetaldehyde, mimicking the enzymatic process. nih.gov

Oxidative Dehydrogenation of Ethanol to Acetaldehyde

Investigation of Intramolecular Rearrangements and Isomerization Processes

Acetaldehyde can undergo intramolecular rearrangements, most notably keto-enol tautomerization to form its enol isomer, vinyl alcohol (CH₂=CHOH). The use of this compound is crucial for studying the mechanism of this isomerization.

Photochemical studies have shown that upon electronic excitation, acetaldehyde can readily isomerize. nih.gov The barrier for keto-enol tautomerization is significantly lower than the energy provided by UV photons used in photolysis experiments. nih.gov The observation of H/D scrambling in the photoproducts of selectively deuterated acetaldehyde provides direct evidence for such isomerization processes occurring in the excited state. nih.gov For example, photolysis of CH₃CDO could potentially lead to products indicating the migration of the deuterium atom, such as the formation of CH₂DCHO through an enol intermediate, before dissociation. These studies help to map the potential energy surfaces and understand the competition between dissociation and isomerization in excited molecules.


Computational and Theoretical Studies of the Acetaldehyde 1 D1 System

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the intricacies of reactions involving acetaldehyde-1-d1, particularly in the context of atmospheric and combustion chemistry. These calculations allow for the detailed examination of potential energy surfaces, the characterization of stationary points (reactants, products, and transition states), and the prediction of kinetic parameters.

Density Functional Theory (DFT) is a widely used quantum chemical method that offers a good balance between computational cost and accuracy. While specific DFT studies focusing exclusively on this compound are not extensively detailed in the primary literature, DFT methods are foundational in broader investigations of acetaldehyde (B116499) reactions. For instance, in studies of the oxidation of acetaldehyde by radicals, DFT is often employed to optimize the geometries of reactants, transition states, and products. acs.org These optimized geometries are then frequently used as a basis for more accurate single-point energy calculations using higher-level methods.

In the context of isotope effects, DFT calculations can be used to compute vibrational frequencies, which are essential for determining zero-point energies (ZPE). The difference in ZPE between the normal (CH₃CHO) and the deuterated (CH₃CDO) species, both in the ground state and at the transition state, is the primary contributor to the kinetic isotope effect. rsc.org

To achieve higher accuracy, particularly for energetic properties, researchers employ high-level ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)). These methods have been applied to study the reactions of acetaldehyde and its isotopologues with various atmospheric radicals.

In a comprehensive study of the gas-phase reactions of acetaldehyde with hydroxyl (OH) and nitrate (B79036) (NO₃) radicals, quantum chemical calculations were performed at the MP2 and CCSD(T) levels of theory using augmented correlation-consistent basis sets (aug-cc-pVDZ and aug-cc-pVTZ). lidsen.comlidsen.com These calculations were crucial for locating the transition states of the hydrogen (or deuterium) abstraction reactions and for understanding the formation of weak pre-reactive adducts where the radical is bonded to the aldehydic oxygen. lidsen.comlidsen.comuci.edu Similarly, the reactions of acetaldehyde and its isotopomers, including this compound, with halogen atoms (F, Cl, Br) were investigated using MP2 theory to locate transition states.

A key goal of computational studies is to locate and characterize the transition state (TS) of a reaction, which corresponds to the highest energy point along the minimum energy reaction path. The geometry and energy of the TS determine the activation barrier and are crucial for understanding the reaction mechanism.

For the reactions of radicals like OH, NO₃, and halogens with this compound, the primary reaction is the abstraction of the deuterium (B1214612) atom from the carbonyl group. lidsen.com Computational studies have successfully located the transition states for these abstraction reactions. lidsen.comlidsen.com For example, in the reaction with halogen atoms, the transition states for the process X + CH₃CDO → DX + CH₃CO (where X = F, Cl, Br) were identified at the MP2 level of theory. The calculations revealed that for the fluorine atom reaction, the F---D-C(O) arrangement in the transition state is non-planar.

While the literature confirms the successful location of these transition states, specific energetic data, such as the calculated activation energies for the this compound reactions, are not explicitly reported in the reviewed studies. The focus of these studies was often on calculating the kinetic isotope effects, which depend on the difference in vibrational frequencies and zero-point energies between the deuterated and non-deuterated systems at the transition state, rather than the absolute energy of the transition state itself.

Theoretical calculations can be used to predict reaction rate coefficients from first principles using theories like Transition State Theory (TST). The rate constant (k) is calculated based on the properties of the reactants and the transition state, including the activation energy and partition functions.

For the reactions of halogen atoms with acetaldehyde and its isotopomers, reaction rate coefficients were calculated using conventional TST based on the parameters obtained from MP2 calculations. These theoretical rate coefficients were then compared with experimental data. It was noted that there were deviations between the calculated and experimental values, which were tentatively attributed to the formation of pre-reactive adducts that are not accounted for in conventional TST.

In the study of the OH and NO₃ radical reactions with this compound, rate coefficients were also calculated using different models of reaction rate theory and compared with experimental results. lidsen.comlidsen.com The theoretical models, informed by the high-level quantum chemical calculations, provided a framework for interpreting the experimental kinetic data.

One of the most powerful applications of computational chemistry to the this compound system is the prediction and interpretation of kinetic isotope effects (KIEs). The KIE is the ratio of the rate constant for the reaction with the light isotopologue (kH) to that of the heavy isotopologue (kD), in this case, k(CH₃CHO)/k(CH₃CDO). A KIE greater than 1 (a "normal" KIE) indicates that the C-H bond is broken more easily than the C-D bond, which is typical for reactions where this bond cleavage occurs in the rate-determining step. lidsen.com

Theoretical calculations of vibrational frequencies for the reactants and the transition state allow for the direct computation of KIEs. These predictions can then be compared with experimental values to validate the computed potential energy surface and the proposed reaction mechanism.

Several studies have reported both experimental and theoretical KIEs for the reactions of this compound. For the reaction with OH radicals at 298 K, an experimental KIE of 1.42 ± 0.10 was measured. lidsen.comlidsen.comuci.edu For the reaction with NO₃ radicals, a larger KIE of 2.51 ± 0.09 was found, indicating a greater sensitivity to isotopic substitution in the transition state. lidsen.comlidsen.comuci.edu In the reactions with chlorine and bromine atoms, significant primary KIEs were also observed and calculated. These computational results were vital for confirming that the reaction proceeds via abstraction of the aldehydic hydrogen/deuterium.

Experimental and Calculated Kinetic Isotope Effects (KIE) for this compound Reactions at 298 K
Reactant RadicalReactionExperimental KIE (kH/kD)Calculated KIE (kH/kD)Reference
OHOH + CH₃CDO1.42 ± 0.10- lidsen.com, lidsen.com, uci.edu
NO₃NO₃ + CH₃CDO2.51 ± 0.09- lidsen.com, lidsen.com, uci.edu
ClCl + CH₃CDO1.343 ± 0.023-
BrBr + CH₃CDO3.98 ± 0.26-

Note: Calculated KIE values were reported to be in comparison with experimental data, but specific numerical values were not provided in the primary reviewed sources.

Calculation of Reaction Rate Coefficients and Rate Constants

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the time evolution of a chemical system, providing insights into the dynamic pathways of reactions. By simulating the trajectories of atoms over time, MD can reveal non-statistical dynamic effects, the role of solvent, and the time scales of different processes.

While there is research on the molecular dynamics of acetaldehyde, for instance, in the context of its photodissociation or interactions with surfaces, specific MD simulation studies focusing on the this compound isotopologue are not prominent in the reviewed literature. nih.gov

However, related computational techniques that incorporate principles of molecular dynamics have been used to study isotope effects. For example, methods combining Feynman path integrals with free energy perturbation (PI-FEP) in a molecular dynamics framework have been developed to compute equilibrium isotope fractionation factors for molecules like acetaldehyde in aqueous solution. These simulations quantize specific atoms (like the aldehydic hydrogen/deuterium) to capture nuclear quantum effects, which are the origin of isotope effects. Such studies, while not classical MD simulations of a reaction, highlight the importance of dynamics and quantum effects in understanding the behavior of isotopically substituted molecules.

Non-Adiabatic Molecular Dynamics (NAMD) for Photodissociation Dynamics

Non-adiabatic processes, where the Born-Oppenheimer approximation breaks down, are critical for understanding the outcomes of photochemical reactions. Non-Adiabatic Molecular Dynamics (NAMD) simulations have become an essential method for modeling these excited-state phenomena. rsc.org

Methodological advancements in NAMD, particularly coupling time-dependent density functional theory (TDDFT) with surface hopping algorithms, have enabled detailed simulations of acetaldehyde's photodissociation. osti.gov These simulations have been crucial for understanding reaction mechanisms that are not apparent from ground-state calculations alone. While experimental branching ratios of photodissociation products may seem relatively insensitive to non-adiabatic effects, the underlying reaction mechanisms and the kinetic energy distributions of the products can only be accurately explained through NAMD simulations. osti.gov

Key findings from NAMD studies on acetaldehyde include:

Discovery of New Mechanisms : NAMD simulations have led to the discovery of new photodissociation mechanisms for acetaldehyde, revealing the complex interplay between electronic and nuclear motions. uci.edu

Validation of Theory : The simulations successfully reproduced experimental data, such as kinetic energy probability distributions from molecular beam experiments, at a semiquantitative level, thereby validating the theoretical methods. osti.gov

Importance of Excited States : Theoretical studies using methods like complete-active-space self-consistent field (CASSCF) have mapped out the potential energy profiles for C-C and C-H bond fission in excited states. researchgate.net Upon low-energy irradiation, the dominant pathway involves intersystem crossing from the initially excited singlet state (S₁) to the triplet state (T₁), followed by C-C bond cleavage. researchgate.net

These theoretical insights demonstrate that a strong correlation between nuclear and electronic motion, governed by non-adiabatic effects, cannot be ignored even in what might seem like simple photodissociation reactions. osti.gov

Ab Initio Molecular Dynamics (AIMD) for Surface Reactivity

Ab Initio Molecular Dynamics (AIMD) allows for the simulation of chemical reactions and dynamics from first principles, without pre-parameterized force fields. This method is particularly valuable for studying complex reaction networks and surface reactivity.

AIMD simulations have been applied to understand the reaction mechanisms of acetaldehyde in various contexts:

Confirmation of Reaction Pathways : In photodissociation studies, AIMD has been used to confirm the mechanisms of molecular elimination reactions (e.g., to CH₄ + CO) occurring on the ground state potential energy surface following internal conversion from an excited state. researchgate.net

Prebiotic Chemistry : A specialized AIMD approach, known as ab initio hyperreactor dynamics, has been used to explore the chemical space accessible from a set of initial molecules. nih.gov This method was applied to a model for the prebiotic formation of molecules in interstellar ices, where acetaldehyde is a key reactant. The simulations, which can be run at experimentally relevant temperatures and include solvation effects, yielded results consistent with experimental findings for the formation of species like glycinal and acetamide. nih.gov This approach avoids issues like molecular fragmentation that can occur in other high-temperature simulation methods. nih.gov

MOCVD Precursor Reactions : While not specific to acetaldehyde, AIMD has proven indispensable for understanding the complex surface reactions of precursors in processes like metal organic chemical vapor deposition (MOCVD), demonstrating its power to reveal atomistic pathways and electronic mechanisms that are beyond the resolution of experiments. rsc.org

These studies highlight the capability of AIMD to provide detailed, atomistic insights into the reactivity of acetaldehyde, from confirming fundamental reaction steps to exploring its role in the synthesis of complex molecules on surfaces and in condensed phases.

Theoretical Modeling of Adduct Formation and Reaction Intermediates

Theoretical calculations are crucial for identifying and characterizing transient species like adducts and reaction intermediates that are often difficult to observe experimentally. For acetaldehyde and its isotopologues, quantum chemical methods have provided significant insights into their interactions with various reactive species.

Studies have focused on the formation of adducts with atmospheric radicals and halogens:

Reactions with Radicals (NO₃, OH) : Quantum chemical calculations at the MP2 and CCSD(T) levels of theory have been performed for the reactions of NO₃ and OH radicals with acetaldehyde, including this compound. researchgate.net These studies indicate the existence of weak, pre-reaction adducts where the radical is bonded to the aldehydic oxygen. researchgate.net The theoretical models located the transition states for the subsequent hydrogen abstraction reactions and were used to create energy level diagrams for the entire reaction pathway, from reactants to intermediates to final products. researchgate.net

Beyond atmospheric chemistry, theoretical modeling has been applied to biological systems:

DNA Adducts : Acetaldehyde is known to react with DNA, forming adducts that are implicated in carcinogenesis. The primary adduct, N²-ethylidene-dG, is unstable. oncohemakey.com Theoretical modeling has been used to study this adduct and its more stable, reduced analog, N²-ethyl-dG. Energy-minimized models show that the ethyl/ethylidene group can be accommodated in the minor groove of the DNA double helix without disrupting the primary Watson-Crick hydrogen bonds. oncohemakey.com

The table below summarizes key findings from theoretical studies on adduct formation involving acetaldehyde.

Reactant(s)Adduct/IntermediateTheoretical MethodKey FindingReference
CH₃CDO + OH/NO₃Weak pre-reaction adduct (radical on oxygen)MP2, CCSD(T)Adducts exist prior to H-abstraction; transition states located. , researchgate.net
CH₃CDO + F/Cl/BrWeak pre-reaction adduct (halogen on oxygen)MP2Adduct formation may explain deviations between theoretical and experimental kinetics. researchgate.net,
Acetaldehyde + DeoxyguanosineN²-ethylidene-dGEnergy MinimizationAdduct can be accommodated in the DNA minor groove. oncohemakey.com
Methylhydroxycarbene + Deuterated AcetaldehydeStable bimolecular product (e.g., 3-hydroxy-butanal)N/A (Experimental observation supported by theory)First observation of a bimolecular reaction of MHC, forming a stable adduct with acetaldehyde. osti.gov

Conformational Analysis and Potential Energy Surfaces of Deuterated Acetaldehyde

The reactivity and spectroscopy of a molecule are governed by its potential energy surface (PES), which describes the energy of the system as a function of its geometry. Conformational analysis aims to find the stable low-energy structures (conformers) and the energy barriers between them.

For deuterated acetaldehyde, theoretical studies have provided a detailed picture of its structure and internal motions:

Conformers of Doubly Deuterated Acetaldehyde : A study on doubly deuterated acetaldehyde (CHD₂CHO) identified three distinct low-energy conformers due to the orientation of the asymmetrical methyl group. aanda.org Two C₁ symmetry configurations, where one deuterium is "out" of the CCO plane, are lower in energy than the Cₛ symmetry configuration where the hydrogen is "in" the CCO plane. The energy difference (Eₔ) between the "in" and "out" configurations was calculated to be 14.487 cm⁻¹. aanda.org

Isomerization PES : The PES for the isomerization of acetaldehyde (AA) to its enol tautomer, vinyl alcohol (VA), has been mapped using high-level calculations. A study employing a neural network potential trained on MP2 data determined the barrier for the AA → VA isomerization to be 68.2 kcal/mol. arxiv.org Molecular dynamics simulations on this surface showed that this isomerization is unlikely to occur via photoexcitation in the atmosphere, as it requires very high internal energies. arxiv.org

Reaction PES : The PES for reactions of acetaldehyde has also been explored. For its reaction with methylamine, calculations located two transition states for the initial nucleophilic addition, leading to an aminoalcohol intermediate, without the formation of a zwitterion intermediate. researchgate.net

These computational studies provide a fundamental understanding of the structural preferences and energy landscapes that dictate the behavior of this compound and related species.

Theoretical Computations on Formation Efficiency in Interstellar Icy Grains

Acetaldehyde is an abundant interstellar complex organic molecule (iCOM), and understanding its formation mechanism on the icy surfaces of interstellar dust grains is a key goal of astrochemistry. Theoretical computations have been employed to challenge and refine the models used to describe its synthesis in these cold, dense environments.

Two primary formation and survival pathways have been investigated theoretically:

Formation from Radicals : The formation of acetaldehyde on icy surfaces is thought to occur via the combination of methyl (CH₃) and formyl (HCO) radicals. arxiv.orgresearchgate.netresearchgate.net Astrochemical models often assume this type of radical-radical combination has a reaction efficiency of unity. However, detailed theoretical computations using Rice-Ramsperger-Kassel-Marcus (RRKM) theory have shown this is not always true. arxiv.orgresearchgate.net The efficiency is a complex function of temperature and, critically, the ratio of the diffusion energy to the binding energy (f) for the CH₃ radical on the ice surface. arxiv.orgresearchgate.net

If f ≥ 0.4, the efficiency is indeed unity in the relevant temperature range of 12–30 K. arxiv.orgresearchgate.net

However, if f is smaller (e.g., f = 0.3), the efficiency plummets to a maximum of just 0.01. arxiv.orgresearchgate.net

Furthermore, this reaction competes with a channel that produces methane (B114726) (CH₄) and carbon monoxide (CO). arxiv.orgresearchgate.net

Diffusion/Binding Energy Ratio (f) for CH₃Temperature (K)Formation Efficiency (CH₃CHO)Competing ProductsReference
≥ 0.412 - 301.0CO + CH₄ arxiv.org, researchgate.net
0.312 - 30≤ 0.01CO + CH₄ arxiv.org, researchgate.net

Resistance to Hydrogenation : Another set of studies investigated the fate of acetaldehyde once formed, specifically its reaction with hydrogen (H) or deuterium (D) atoms on the ice. csic.esarxiv.org Using quantum chemical calculations, researchers found that acetaldehyde is surprisingly resistant to hydrogenation, with only about 10% being converted to other products. csic.esarxiv.org The dominant reaction is not the addition of hydrogen to form ethanol (B145695), but rather the abstraction of the aldehydic hydrogen. csic.esarxiv.org This process forms an acetyl radical (CH₃CO), which then readily reacts with another H atom to reform acetaldehyde, creating a protective chemical loop. csic.esarxiv.org This limited destruction helps explain acetaldehyde's high abundance. These results also provide a potential explanation for the observed excess of singly deuterated acetaldehyde (CH₃CDO) in prestellar cores. arxiv.org

Research Applications of Acetaldehyde 1 D1 in Chemical Dynamics and Environmental Chemistry

General Elucidation of Complex Chemical Reaction Mechanisms

The use of Acetaldehyde-1-D1 is instrumental in elucidating complex chemical reaction mechanisms. By tracing the path of the deuterium (B1214612) atom, chemists can distinguish between different potential reaction pathways that would be indistinguishable with unlabeled acetaldehyde (B116499). For instance, in studies of thermal decomposition, the presence of deuterium in specific products can confirm or rule out proposed intermediate structures and transition states. escholarship.org This technique is particularly valuable in identifying intramolecular hydrogen transfer and rearrangement processes. uhmreactiondynamics.org

Furthermore, the kinetic isotope effect, which is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes, provides valuable information. Comparing the reaction rates of CH₃CHO and CH₃CDO helps in determining the rate-limiting step of a reaction and provides insights into the geometry of the transition state. researchgate.netresearchgate.net For example, a significant kinetic isotope effect suggests that the C-H (or C-D) bond is broken in the rate-determining step.

Unambiguous Identification and Quantification of Reaction Products through Isotope Labeling

Isotope labeling with this compound allows for the unambiguous identification and quantification of reaction products, especially in complex mixtures. osti.gov Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy can easily distinguish between deuterated and non-deuterated products, which helps in assigning the correct chemical structures. mdpi.comacs.org This is particularly useful in studies where multiple isomeric products can be formed. osti.gov

For example, in the photodissociation of pyruvic acid, the use of its deuterated form allows for the clear identification of products like the d1-hydroxyformyl radical (DOCO). osti.gov Similarly, in the study of adduct formation between malondialdehyde and acetaldehyde with proteins, deuterated acetaldehyde helps in identifying the specific structures of the resulting adducts. nih.gov This precise identification is crucial for building accurate kinetic models of chemical reactions.

Tracing Reaction Chains and Determining Branching Ratios

This compound is a valuable tracer for following reaction chains and determining the branching ratios of different reaction channels. osti.gov By analyzing the distribution of deuterium in the final products, researchers can map out the sequence of reactions and determine the relative importance of competing pathways. researchgate.net

In the reaction of acetaldehyde with hydroxyl radicals, for instance, isotopic labeling helps to differentiate between H-abstraction from the methyl group versus the aldehydic group. researchgate.net Studies have shown that at high temperatures, H-abstraction from the methyl site becomes a significant channel. researchgate.net Similarly, in the dissociative recombination of the acetaldehyde ion, deuterated acetaldehyde has been used to determine the branching fractions for different product channels, revealing that a significant portion of the reactions proceed without breaking the heavy atom backbone.

Atmospheric Chemistry Studies

Acetaldehyde is a key compound in the atmosphere, originating from both natural and anthropogenic sources. iarc.frresearchgate.netchemicalinsights.org Its deuterated isotopologue, this compound, is a crucial tool for investigating its role in atmospheric processes.

Role in Tropospheric Radical Chemistry and Pollutant Formation

Acetaldehyde plays a significant role in tropospheric radical chemistry. Its reaction with hydroxyl (OH) radicals is a major sink for acetaldehyde and a source of peroxyacetyl radicals, which are precursors to peroxyacetyl nitrate (B79036) (PAN), a key component of photochemical smog. caltech.edunih.gov The use of this compound in laboratory studies helps to precisely measure the rate constants and understand the kinetic isotope effects of these reactions, leading to more accurate atmospheric models. researchgate.net

The photolysis of acetaldehyde is an important source of free radicals in the troposphere. researchgate.net Isotopic studies can provide insights into the dynamics of this process and the subsequent radical chain reactions that contribute to the formation of pollutants like ozone. caltech.educsic.es

Analysis of Atmospheric Formation and Degradation Pathways

Acetaldehyde is formed in the atmosphere through the oxidation of numerous volatile organic compounds (VOCs). csic.esresearchgate.net It is also removed from the atmosphere through photolysis and reaction with radicals like OH, NO₃, and Cl. researchgate.netresearchgate.netresearchgate.net Isotopic studies using this compound help to quantify the rates of these formation and degradation pathways. researchgate.net For instance, relative rate methods using deuterated acetaldehyde have been employed to determine the kinetic isotope effects for reactions with various atmospheric oxidants. researchgate.netresearchgate.net This information is vital for accurately modeling the atmospheric lifetime and concentration of acetaldehyde. acs.org

The table below presents the kinetic isotope effects (kH/kD) for the reaction of acetaldehyde with various atmospheric radicals, as determined through studies involving deuterated isotopologues.

Reactant RadicalIsotope ComparisonKinetic Isotope Effect (kH/kD) at 298 KReference
OHk(CH₃CHO)/k(CH₃CDO)1.42 ± 0.10
NO₃k(CH₃CHO)/k(CH₃CDO)2.51 ± 0.09
Clk(CH₃CHO)/k(CH₃CDO)1.343 ± 0.023 researchgate.net
Brk(CH₃CHO)/k(CH₃CDO)3.98 ± 0.26 researchgate.net

This table is interactive. Click on the headers to sort the data.

Investigation of Air-Sea Exchange Processes and Oceanic Sources of Acetaldehyde

The oceans are a significant source of atmospheric acetaldehyde. nih.govcopernicus.org Understanding the air-sea exchange of this compound is crucial for global atmospheric models. While direct isotopic studies of this compound in this context are not prevalent in the provided search results, the principles of isotopic analysis are highly relevant. Isotopic measurements can help to constrain the oceanic source strength and understand the processes governing the exchange between the ocean and the atmosphere. copernicus.orgcopernicus.org For instance, discrepancies between measured fluxes and those predicted by two-layer models suggest complexities in the exchange process that isotopic studies could help to unravel. copernicus.orgresearchgate.net Furthermore, investigations into the oceanic production and consumption pathways of acetaldehyde would benefit from isotopic tracer experiments. copernicus.org

Interactions with Environmental Ices and Surface Adsorption

The study of acetaldehyde's interaction with environmental ices, particularly interstellar ice analogs, provides crucial insights into chemical processes in cold environments. Research using isotopically labeled species like this compound (CH₃CDO) is instrumental in elucidating reaction mechanisms on ice surfaces.

Experiments involving the deuteration of acetaldehyde (CH₃CHO) ice have been conducted to understand its hydrogenation and deuterium fractionation pathways. csic.es In these laboratory simulations, solid acetaldehyde is exposed to deuterium (D) atoms on surfaces like compact amorphous solid water (c-ASW) at cryogenic temperatures, typically around 10 K. arxiv.org The interactions are monitored in-situ using techniques such as Fourier Transform Infrared Spectroscopy (FTIR), while Temperature Programmed Desorption (TPD) is used to analyze the products that desorb from the surface. arxiv.org

A key finding is that acetaldehyde shows a notable resistance to hydrogenation, with only about 10% being converted to other products. csic.esresearchgate.net The predominant reaction is the abstraction of a hydrogen atom from the aldehyde group (HCO) by a D atom, which forms the acetyl radical (CH₃CO) and HD. csic.es This H-abstraction reaction has a rate constant that is up to four orders of magnitude higher than the next most likely reaction, which is the addition of an atom to the aldehydic carbon. csic.esresearchgate.net

The acetyl radical (CH₃CO) formed on the ice surface can then react with another D atom. This subsequent reaction is barrierless or nearly barrierless and leads to the formation of this compound (CH₃CDO). aanda.org This process creates a closed loop where H-abstraction from acetaldehyde is followed by deuteration of the resulting radical, reforming a deuterated version of the original molecule. csic.es This cycle effectively protects acetaldehyde from significant destruction via hydrogenation. csic.es The formation of CH₃CDO is confirmed by mass spectrometry, where the desorption of a fragment with m/z = 30 (the CDO fragment) is observed at the same temperature as acetaldehyde desorption. aanda.org

These studies on ice surfaces demonstrate that the formation of this compound is a direct consequence of surface-mediated reactions, specifically the interaction between acetaldehyde and deuterium atoms in an ice matrix. The process highlights the importance of H-abstraction and radical-atom recombination reactions in the chemistry of icy bodies.

Astrochemistry and Interstellar Medium Research

Mechanisms of Acetaldehyde Formation on Interstellar Icy Grain Surfaces

The formation of complex organic molecules (COMs) like acetaldehyde in the interstellar medium (ISM) is a topic of intense research, with grain surface chemistry playing a pivotal role. aanda.org Interstellar dust grains, covered in icy mantles composed primarily of water (H₂O) along with CO, CO₂, and NH₃, act as catalytic sites for the synthesis of more complex species at low temperatures (<20 K). acs.org

One of the most debated mechanisms for acetaldehyde formation on these icy surfaces is the recombination of the methyl (CH₃) and formyl (HCO) radicals. aanda.orgresearchgate.netnih.gov

Radical-Radical Combination: CH₃ + HCO → CH₃CHO

However, theoretical calculations have shown that this reaction pathway is complex. It competes with a direct H-abstraction reaction that forms methane (B114726) (CH₄) and carbon monoxide (CO). aanda.orgnih.gov

CH₃ + HCO → CH₄ + CO

The efficiency of acetaldehyde formation via this route is highly dependent on temperature and, crucially, on the diffusion-to-binding energy ratio of the CH₃ radical on the ice surface. aanda.orgresearchgate.net If this ratio is high (≥0.4), the efficiency of acetaldehyde formation is near unity between 12 and 30 K. aanda.orgresearchgate.net If the ratio is lower (e.g., 0.3), the efficiency drops dramatically, potentially ruling out this pathway as a major source of interstellar acetaldehyde. aanda.orgresearchgate.net

Formation of this compound: The formation of deuterated acetaldehyde, specifically this compound (CH₃CDO), is strongly linked to the hydrogenation and deuteration of acetaldehyde itself on ice grains. csic.es Experimental studies show that acetaldehyde ice exposed to D atoms undergoes H-D substitution. aanda.org The primary mechanism involves the abstraction of the aldehydic hydrogen, followed by the addition of a deuterium atom to the resulting acetyl radical: csic.esaanda.org

H-abstraction: CH₃CHO + D → CH₃CO + HD

Deuterium addition: CH₃CO + D → CH₃CDO

This two-step process provides a compelling and experimentally verified mechanism for the formation of this compound on interstellar ice analogs. aanda.org This pathway can explain the presence of CH₃CDO in prestellar cores. researchgate.net Other proposed formation routes for acetaldehyde include gas-phase reactions, such as the reaction of the ethyl radical (C₂H₅) with atomic oxygen, and the hydrogenation of ketene (B1206846) (CH₂CO) on grain surfaces. aanda.orgmdpi.com However, the H-D substitution on existing acetaldehyde provides a direct route to its deuterated isotopologue on the ice mantle.

Table 1: Key Reactions in the Formation of Acetaldehyde and this compound on Icy Surfaces
ReactionProductsSignificanceReference
CH₃ + HCOCH₃CHO (Acetaldehyde) or CH₄ + COA proposed primary formation route for acetaldehyde, but its efficiency is debated and highly dependent on surface conditions. researchgate.net, aanda.org
CH₃CHO + DCH₃CO + HDThe initial step in the deuteration of acetaldehyde on an ice surface, involving hydrogen abstraction. , csic.es
CH₃CO + DCH₃CDO (this compound)The final, nearly barrierless step that forms deuterated acetaldehyde. aanda.org,
CH₂CO + 2HCH₃CHO (Acetaldehyde)An alternative plausible grain-surface formation route for acetaldehyde. aanda.org

Providing Constraints for Models of Space Chemistry

The study of deuterated molecules like this compound is fundamental to constraining models of interstellar chemistry. csic.es The abundances of deuterated species relative to their main hydrogen-bearing counterparts, known as the deuterium-to-hydrogen (D/H) ratio, serve as powerful probes of the chemical and physical history of star-forming regions. rsc.org

Observations have revealed that the D/H ratios in many interstellar molecules are significantly enhanced compared to the cosmic elemental D/H ratio. researchgate.net This deuterium fractionation is believed to occur predominantly at low temperatures on the surfaces of dust grains, where the zero-point energy difference between a C-H bond and a C-D bond makes H-D substitution reactions favorable.

The detection and abundance measurement of singly and multi-deuterated isotopologues of acetaldehyde (CH₂DCHO, CH₃CDO, and CHD₂CHO) provide critical data points for astrochemical models. aanda.orgresearchgate.net For instance, the detection of doubly deuterated acetaldehyde (CHD₂CHO) towards the protostar IRAS 16293-2422 allowed for the derivation of its column density. researchgate.net Comparing the column densities of CH₃CHO, its singly deuterated forms, and its doubly deuterated form helps to:

Constrain Formation Pathways: Different formation mechanisms (gas-phase vs. grain-surface) lead to different levels and site preferences for deuteration. By comparing model predictions with observed D/H ratios for specific isotopologues, scientists can assess the viability of proposed chemical networks. aanda.org For example, the relative abundances of CH₂DCHO and CH₃CDO can help determine whether acetaldehyde is formed from deuterated precursors or deuterated after its formation.

Trace Physical Conditions: The degree of deuterium fractionation is sensitive to temperature. High D/H ratios are indicative of formation in cold, dense environments like prestellar cores. The observed D/H ratio in acetaldehyde can thus help trace the thermal history of the gas and ice from which stars and planets form.

Understand Gas-Grain Interplay: Deuterated molecules are essential for understanding the interplay between gas-phase chemistry and solid-state (grain-surface) chemistry. aanda.orgresearchgate.net Molecules can form on grain surfaces, be released into the gas phase (e.g., through thermal desorption or non-thermal processes), and then undergo further reactions. The specific deuteration patterns observed can reveal where and how these processes occur.

Applications of Acetaldehyde 1 D1 in Biochemical and Biomedical Research

Elucidating Metabolic Pathways and Enzyme Mechanisms

The substitution of a protium (B1232500) atom with a deuterium (B1214612) atom at the C1 position of acetaldehyde (B116499) allows researchers to track its metabolic fate and probe the stereospecificity of enzymatic reactions.

The metabolism of ethanol (B145695) is a primary area of investigation where Acetaldehyde-1-d1 has proven invaluable. In biological systems, ethanol is predominantly oxidized to acetaldehyde, a toxic and carcinogenic compound. wikipedia.orgnih.gov This conversion is the first and rate-limiting step in ethanol metabolism. frontiersin.org Subsequent oxidation of acetaldehyde yields acetate (B1210297), a less toxic molecule that is further broken down. nih.gov

The use of deuterated ethanol (ethanol-d1) leads to the in vivo formation of this compound. By tracing the metabolic journey of this labeled acetaldehyde, researchers can elucidate the kinetics and pathways of ethanol metabolism under various physiological and pathological conditions. nih.gov These studies are crucial for understanding the mechanisms of alcohol-related organ damage and the development of alcoholism. nih.gov

The enzymatic conversion of ethanol to acetaldehyde and subsequently to acetate is primarily catalyzed by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH), respectively. nih.govwikipedia.org Both ADH and ALDH exist as multiple isozymes with varying kinetic properties and tissue distribution. taylorandfrancis.com

This compound is instrumental in studying the specific roles of these isozymes. For instance, variations in ADH and ALDH genetics, which are prevalent in certain populations, can lead to differences in the rate of acetaldehyde metabolism. nih.govtaylorandfrancis.com By using this compound as a substrate, researchers can determine the catalytic efficiencies and substrate specificities of different ADH and ALDH isozymes. ebi.ac.uk This knowledge is vital for understanding individual differences in alcohol tolerance and susceptibility to alcohol-related diseases. taylorandfrancis.com Some individuals possess an inactive form of the mitochondrial ALDH2 enzyme, leading to acetaldehyde accumulation and adverse physiological effects after alcohol consumption. taylorandfrancis.com

Many dehydrogenase-catalyzed reactions involve the stereospecific transfer of a hydride ion (a proton and two electrons) from the substrate to a cofactor, typically NAD+ or NADP+. wikipedia.orglibretexts.org The use of this compound allows for the precise determination of this stereospecificity.

By analyzing the products of the enzymatic reaction involving this compound, it is possible to determine whether the pro-R or pro-S hydrogen (or in this case, deuterium) of the substrate is transferred. uoc.gr For example, studies with yeast alcohol dehydrogenase have shown that the reduction of acetaldehyde to ethanol is stereospecific. researchgate.net This type of investigation provides fundamental insights into the three-dimensional structure of enzyme active sites and their catalytic mechanisms. uoc.grwisc.edu

Acetaldehyde is a reactive molecule that can undergo condensation reactions with various biomolecules. epa.gov A significant example is its reaction with dopamine (B1211576), a key neurotransmitter, to form salsolinol (B1200041). plos.orgfrontiersin.org This reaction, known as the Pictet-Spengler reaction, can occur non-enzymatically in the brain. plos.org The formation of salsolinol has been implicated in the neurobiological effects of ethanol, including its reinforcing properties. frontiersin.orgunica.it

The use of this compound allows for the unambiguous identification and quantification of salsolinol and other condensation products derived from ethanol metabolism. By tracing the deuterium label, researchers can confirm that the acetaldehyde moiety of these products originates from ethanol oxidation. unica.it This has been crucial in linking ethanol consumption to the formation of these potentially neurotoxic compounds. frontiersin.orgwikipedia.org

Stable isotope labeling with heavy water (²H₂O) is a powerful technique for measuring the kinetics of protein turnover on a proteome-wide scale. nih.govnih.govliverpool.ac.uk When organisms are exposed to ²H₂O, the deuterium is incorporated into newly synthesized proteins. By monitoring the rate of this incorporation, the synthesis and degradation rates (turnover) of individual proteins can be determined. biorxiv.org

While this section primarily focuses on ²H₂O labeling, the principles are extendable to other deuterated precursors. In the context of this compound, while not a direct label for proteome-wide analysis in the same manner as heavy water, its metabolic products can be incorporated into various cellular components. The broader concept of using deuterium labeling to study dynamic biological processes is a cornerstone of modern proteomics and metabolomics. acs.org

Formation of Biologically Active Condensation Products (e.g., Salsolinol)

Investigations into Biochemical Reactivity and Macromolecular Adduct Formation

The high reactivity of acetaldehyde's carbonyl group makes it prone to forming adducts with macromolecules, including proteins and DNA. epa.govnih.gov These adducts can disrupt cellular function and are implicated in the pathogenesis of alcohol-related diseases. cdc.govumw.edu.pl

This compound is a valuable tool for studying the formation and stability of these adducts. The deuterium label serves as a unique mass signature, allowing for the detection and characterization of acetaldehyde-modified molecules using mass spectrometry. sandiego.edu

Research has shown that acetaldehyde forms both stable and unstable adducts with proteins, often through the formation of a Schiff base with lysine (B10760008) residues. cdc.govsandiego.edu Furthermore, acetaldehyde can react with other aldehydes, such as malondialdehyde (MDA), to form hybrid adducts known as malondialdehyde-acetaldehyde (MAA) adducts. cdc.govnih.gov These MAA adducts are particularly stable and have been detected in the livers of ethanol-fed rats. nih.gov The use of this compound in such studies helps to elucidate the chemical structures of these adducts and their biological consequences.

Mechanisms of DNA Adduct Formation (e.g., N2-ethylidene-2′-deoxyguanosine)

Acetaldehyde is a highly reactive molecule that can directly interact with DNA, leading to the formation of various DNA adducts. mdpi.com One of the most significant of these is N2-ethylidene-2′-deoxyguanosine (N2-ethylidene-dG). mdpi.comnih.gov This adduct is formed when a molecule of acetaldehyde reacts with the exocyclic amino group of deoxyguanosine (dG) in the DNA strand. mdpi.comresearchgate.net

The formation of N2-ethylidene-dG is a critical event in acetaldehyde-mediated DNA damage. mdpi.com Although this adduct is unstable as a free nucleoside, it exhibits relative stability when it is part of a DNA molecule. nih.govresearchgate.net This stability within the DNA structure makes it a persistent lesion. The N2-ethylidene-dG adduct can be chemically reduced to a more stable product, N2-ethyl-2′-deoxyguanosine (N2-Et-dG), which is often used for analytical purposes. mdpi.comresearchgate.net Because the endogenous levels of N2-Et-dG are typically very low, its measurement after chemical reduction serves as a reliable biomarker for the presence and quantity of the primary N2-ethylidene-dG adduct. mdpi.com Studies have shown that alcohol consumption leads to increased levels of N2-ethylidene-dG in oral cells and other tissues, highlighting its relevance in alcohol-related carcinogenesis. mdpi.com

Other acetaldehyde-derived DNA adducts include α-S- and α-R-methyl-γ-hydroxy-1, N2-propano-2′-deoxyguanosine (CrPdG). mdpi.comresearchgate.net The formation of these various adducts underscores the genotoxic potential of acetaldehyde.

Induction of DNA Damage (e.g., single- and double-strand breaks, cross-links)

The formation of DNA adducts by acetaldehyde is a precursor to more severe forms of genetic damage. nih.gov These adducts can disrupt normal DNA processes like replication and transcription, leading to the induction of single- and double-strand breaks (DSBs), as well as DNA cross-links. nih.govbiorxiv.orgnih.gov

Acetaldehyde has been shown to cause a range of DNA damage, including:

Single-strand breaks (SSBs) and double-strand breaks (DSBs) : The stalling of replication forks at the site of a DNA adduct can lead to the collapse of the fork and the generation of these breaks. nih.govoncotarget.com The presence of phosphorylated histone H2AX (γ-H2AX) is a recognized marker for DSBs, and its levels increase upon acetaldehyde exposure. nih.gov

DNA-DNA cross-links : Acetaldehyde can induce both interstrand and intrastrand cross-links, which are particularly cytotoxic lesions that covalently link the two DNA strands or different parts of the same strand. nih.gov The α-S- and α-R-methyl-γ-hydroxy-1, N2-propano-2′-deoxyguanosine (CrPdG) adducts, for instance, are associated with the formation of DNA intra-strand crosslinks between adjacent guanine (B1146940) residues. biorxiv.org

Chromosomal aberrations : The accumulation of DNA damage can result in larger-scale genomic instability, including sister chromatid exchanges (SCEs), micronuclei formation, and other chromosomal rearrangements. nih.gov

These forms of DNA damage are central to the carcinogenic effects of acetaldehyde, as they can lead to mutations and genomic instability if not properly repaired. nih.gov

Formation of DNA-Protein Cross-links

In addition to forming adducts with DNA, the reactive nature of acetaldehyde enables it to create covalent bonds between DNA and proteins, forming DNA-protein cross-links (DPCs). nih.govdrexel.eduuni-mainz.de DPCs are bulky lesions that can physically obstruct the molecular machinery involved in DNA replication and transcription. nih.govdrexel.edu

The formation of DPCs is a significant mechanism of acetaldehyde-induced genotoxicity. drexel.edu These lesions can impede the progression of replication forks, which can lead to the formation of double-strand breaks and widespread mutagenesis. nih.govnih.gov The cellular response to DPCs involves specialized repair pathways, including proteolysis-dependent repair, to remove the cross-linked protein and restore DNA integrity. drexel.edunih.gov Studies have shown that inhibiting the enzymes responsible for acetaldehyde detoxification, such as aldehyde dehydrogenase 2 (ALDH2), leads to an increase in DPCs in cancer cells. nih.gov This highlights the role of DPCs in the genomic instability commonly observed in cancers associated with defects in aldehyde clearance pathways. nih.gov

Research on Biological Effects and Pharmacological Interventions

The use of this compound in research models provides insights into the behavioral, neurobiological, and addictive properties of alcohol. The findings from studies using acetaldehyde are foundational to understanding these complex processes.

Behavioral and Neurobiological Effects of Acetaldehyde in Alcohol Consumption Models

Direct administration of acetaldehyde in animal models has revealed a range of behavioral and neurobiological effects that often mimic those of alcohol. nih.gov The dose of acetaldehyde is a critical determinant of its effects. High doses tend to induce sedative, motor-impairing, and memory-impairing effects. nih.gov In contrast, lower doses can produce stimulant effects characteristic of addictive substances. nih.gov

The central nervous system, particularly the brain, is a key site for these effects. While much of the body's ethanol metabolism occurs in the liver, acetaldehyde can also be produced directly in the brain via the catalase system. frontiersin.orgfrontiersin.org This locally produced acetaldehyde is believed to contribute significantly to alcohol's psychoactive effects. frontiersin.org Furthermore, acetaldehyde from peripheral metabolism may cross the blood-brain barrier, especially at higher alcohol concentrations, and add to the acetaldehyde levels in the brain. frontiersin.org

The neurobiological actions of acetaldehyde are complex and involve interactions with multiple neurotransmitter systems. nih.gov

Role in the Reinforcing Actions and Motivational Effects of Alcohol

A growing body of evidence indicates that acetaldehyde possesses reinforcing properties, suggesting it plays a crucial role in the motivation to consume alcohol. nih.govfrontiersin.org This hypothesis is supported by several lines of research:

Self-Administration Studies : Laboratory rats have been shown to self-administer acetaldehyde, indicating that the compound itself is rewarding. frontiersin.orgum.edu.mt Some studies suggest that acetaldehyde may even be a stronger reinforcer than ethanol. um.edu.mt

Conditioned Place Preference (CPP) : In CPP experiments, animals learn to associate a specific environment with the rewarding effects of a substance. Acetaldehyde has been shown to induce CPP, further supporting its reinforcing properties. frontiersin.org

Mesolimbic Dopamine System Activation : Like many drugs of abuse, acetaldehyde stimulates the brain's primary reward pathway, the mesolimbic dopamine system. nih.govconicet.gov.ar It has been shown to activate dopamine neurons in the ventral tegmental area (VTA) and increase dopamine release in the nucleus accumbens, actions believed to mediate its rewarding effects. frontiersin.orgnih.gov

Pharmacological studies using agents that sequester acetaldehyde, such as D-penicillamine, have demonstrated that blocking the effects of acetaldehyde can inhibit the motivational and reinforcing properties of ethanol. frontiersin.orgconicet.gov.ar

Mechanisms Underlying Alcohol Addiction and Dependence

Acetaldehyde is implicated not only in the initial rewarding effects of alcohol but also in the neurobiological changes that underlie the development of alcohol addiction and dependence. um.edu.mtresearchgate.net Chronic exposure to alcohol, and consequently to acetaldehyde, leads to neuroadaptations in the brain that can contribute to compulsive drinking and relapse. nih.gov

Key mechanisms include:

Neurotransmitter System Alterations : Chronic alcohol and acetaldehyde exposure can dysregulate key neurochemical circuits. For example, it has been shown to decrease the expression of the anxiolytic peptide Neuropeptide Y (NPY) in brain regions associated with stress and reward. frontiersin.org

Induction of Operant Behavior : Research has demonstrated that acetaldehyde itself can induce and maintain operant drinking behavior in animal models, even after periods of abstinence, mimicking the patterns seen with alcohol addiction. um.edu.mt

Interaction with Stress Systems : Acetaldehyde can activate the body's stress systems, which may facilitate behavioral reactivity in aversive situations and contribute to the cycle of addiction. frontiersin.org

Development of Analytical Methodologies for Biological Samples Using Deuterated Standards

The accurate quantification of volatile and reactive compounds like acetaldehyde in complex biological matrices such as blood, urine, and tissue is a significant analytical challenge. ontosight.ai The development of robust analytical methodologies is crucial, and the use of deuterated standards, including this compound and its isotopologues, is a cornerstone of modern quantitative analysis. lcms.cz These isotopically labeled internal standards are essential for achieving the precision, accuracy, and reliability required in biochemical and biomedical research. mdpi.com

The primary technique benefiting from deuterated standards is isotope dilution mass spectrometry (IDMS), commonly coupled with chromatographic separation methods like Gas Chromatography (GC) or Liquid Chromatography (LC). ontosight.ai In this approach, a known quantity of the deuterated standard (e.g., this compound) is added to a biological sample at the earliest stage of preparation. nih.gov Because the deuterated standard is chemically almost identical to the non-deuterated (endogenous) acetaldehyde, it experiences the same physical and chemical changes during sample extraction, derivatization, and analysis. However, it is distinguishable by the mass spectrometer due to its higher molecular weight. ontosight.ai This co-processing corrects for analyte loss during sample workup and for variations in instrument response (matrix effects), thereby enabling highly accurate quantification. lcms.cz

GC-MS is a widely used method for acetaldehyde determination due to its high sensitivity and selectivity. nih.gov To analyze the highly volatile acetaldehyde, headspace solid-phase microextraction (HS-SPME) is often employed for sample preparation. nih.govresearchgate.net This technique is frequently combined with on-fiber derivatization, where acetaldehyde is reacted with a reagent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to form a more stable, less volatile derivative suitable for GC analysis. nih.govresearchgate.net The use of a deuterated internal standard in this process is critical for precise quantification. researchgate.net For instance, a validated GC-MS method for determining acetaldehyde in various food matrices used an isotopic analogue as the internal standard, achieving a limit of detection (LOD) of 5 ng/g after derivatization with PFBHA. nih.gov Another study focused on foods consumed by children utilized deuterated acetaldehyde as an internal standard with on-fiber PFBHA derivatization to achieve exact quantification. researchgate.net

Similarly, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) systems are used for the analysis of aldehydes. lcms.cz While HPLC with UV or fluorescence detection can offer good sensitivity, it lacks the structural confirmation provided by mass spectrometry. mdpi.com Differential isotope labeling strategies have been developed for LC-MS to profile and quantify carbonyl compounds in biological fluids. mdpi.com However, research has shown that deuterium labeling can sometimes lead to a "chromatographic isotope effect," where the deuterated and non-deuterated compounds separate slightly during chromatography, potentially affecting quantification accuracy. acs.org Studies comparing deuterium labeling with ¹³C or ¹⁵N labeling have found that the latter can circumvent these unfavorable chromatographic effects. acs.org

The table below summarizes key performance metrics from various studies that have developed analytical methods for acetaldehyde using isotopically labeled internal standards, highlighting the effectiveness of this approach across different techniques and sample types.

Analytical TechniqueInternal Standard UsedDerivatization AgentMatrixLimit of Detection (LOD)Source
HS-SPME-GC-MSAcetaldehyde 1,2-¹³C₂PFBHASolid and Liquid Foods (e.g., milk, juice, beef)5 ng/g nih.gov
HS-SPME-GC-MS(Tof)Deuterated AcetaldehydePFBHA (on-fiber)Foods (e.g., yoghurts, purees)Not Specified researchgate.net
Headspace GC/MS (SIM)Acetaldehyde-d4NoneHand Sanitizer0.209 µg/mL mdpi.com
HPLCNone (External Standard Calibration)Girard T reagentAir (collected in solution)0.1 mg per sample cdc.gov

Advanced Research Directions and Future Perspectives for Acetaldehyde 1 D1 Studies

Development of Novel and Efficient Synthetic Routes for Targeted Deuterated Acetaldehydes

The synthesis of specifically labeled compounds such as Acetaldehyde-1-D1 is a cornerstone for its application in research. While methods exist, the development of more efficient, selective, and scalable synthetic routes remains a key research focus.

One established method for preparing this compound involves the reaction of nitroethane-1,1-d2 (B78356) with sulfuric acid. prepchem.com In this procedure, nitroethane-1,1-d2 is treated with sodium hydroxide (B78521) and then added to sulfuric acid, leading to the evolution of nitrous oxide and the formation of this compound, which can be collected by distillation. prepchem.com

Another versatile approach involves the selective oxidation of deuterated alcohols. rsc.org For instance, the reduction of carboxylic acid derivatives with a deuterium (B1214612) source like lithium aluminum deuteride (B1239839) (LiAlD₄) yields a dideuterated alcohol, which can then be oxidized to the corresponding aldehyde-d₁. rsc.org A more recent development utilizes a sodium borodeuteride (NaBD₄) reduction followed by oxidation with activated manganese dioxide (MnO₂), a method that has shown high deuterium incorporation (up to 98%) and tolerance for a variety of functional groups. rsc.org These methods are crucial for producing a range of deuterated aldehydes for various research applications. rsc.org

Future research will likely focus on catalytic methods, including transition metal-catalyzed hydrogen-deuterium exchange reactions, to provide more direct and atom-economical routes to this compound and other deuterated aldehydes. rsc.org The goal is to develop syntheses that are not only efficient but also allow for precise control over the position of deuterium labeling.

Table 1: Synthetic Approaches for this compound

MethodPrecursorReagentsKey Features
From NitroalkaneNitroethane-1,1-d2NaOH, H₂SO₄Utilizes a deuterated nitroalkane precursor. prepchem.com
Oxidation of Deuterated AlcoholCarboxylic Acid Derivative1. LiAlD₄ 2. Oxidizing AgentTwo-step process involving reduction and oxidation. rsc.org
NaBD₄/MnO₂ SystemAldehyde or KetoneNaBD₄, MnO₂High deuterium incorporation and functional group tolerance. rsc.org

Comprehensive Multi-Isotopologue Studies for Enhanced Mechanistic Resolution

The study of a single isotopologue like this compound provides valuable data, but a more comprehensive understanding can be achieved through the comparative analysis of multiple isotopologues. For example, comparing the behavior of this compound with Acetaldehyde-2,2,2-d3, Acetaldehyde-1,2,2,2-d4, and the unlabeled acetaldehyde (B116499) (CH₃CHO) can offer deeper insights into reaction mechanisms. cymitquimica.com

The kinetic isotope effect (KIE) is a primary tool in these studies. The difference in reaction rates between a compound and its deuterated analogue can reveal whether a specific carbon-hydrogen bond is broken in the rate-determining step of a reaction. acs.org For instance, a significant KIE observed with this compound would implicate the cleavage of the aldehydic C-H bond in the reaction mechanism.

Mass spectrometry is a key analytical technique for distinguishing between different isotopologues and their fragments. aip.org Studies have shown that upon electron impact, the fragmentation patterns of deuterated acetaldehydes differ from the unlabeled compound, providing information about bond strengths and intramolecular rearrangements. aip.org For example, the probability of C-H bond cleavage is higher than C-D bond cleavage, a direct observation of the KIE at the molecular level. aip.org

Future research will likely involve more sophisticated multi-isotopologue studies, potentially in combination with computational modeling, to dissect complex reaction networks and enzymatic pathways with unprecedented detail. The detection of singly and multi-deuterated species is also crucial in astrochemistry to understand deuterium fractionation in star-forming regions. aanda.org

Synergistic Integration of Advanced Experimental and Computational Approaches

The combination of advanced experimental techniques with high-level computational methods offers a powerful synergy for studying this compound. Experimental techniques such as nuclear magnetic resonance (NMR) spectroscopy and microwave spectroscopy provide precise information about the molecular structure and dynamics. cymitquimica.comaanda.org For instance, microwave spectroscopy has been used to build a detailed spectroscopic catalogue for doubly deuterated acetaldehyde (CHD₂CHO), which is essential for its astrophysical detection. aanda.org

Computational chemistry, using methods like density functional theory (DFT), can be used to calculate molecular properties, reaction energies, and transition state structures. These calculations can predict spectroscopic signatures, which can then be verified by experimental data. This integrated approach can be used to:

Predict and interpret spectroscopic data: Computational models can help assign complex spectra and understand the effects of isotopic substitution on molecular properties.

Elucidate reaction mechanisms: By mapping out potential energy surfaces, computational chemistry can identify the most likely reaction pathways and transition states, which can then be tested experimentally using KIE studies with this compound.

Model enzymatic reactions: The interaction of this compound with enzymes like aldehyde dehydrogenase can be modeled to understand the structural basis of substrate binding and catalysis. acs.org

The future of this field lies in a continuous feedback loop between experimental observation and theoretical prediction, leading to a more refined and accurate understanding of the chemical behavior of this compound.

Exploration of this compound in Emerging Interdisciplinary Scientific Fields

The unique properties of this compound make it a valuable tool for exploration in a variety of emerging scientific fields beyond traditional chemistry.

Astrochemistry: Deuterated molecules are of great interest in astrochemistry as they can provide insights into the chemical processes occurring in interstellar clouds and star-forming regions. aanda.org The detection of deuterated acetaldehyde isotopologues helps to constrain models of deuterium fractionation and understand the formation of complex organic molecules in space. aanda.org

Metabolomics and Disease Research: Acetaldehyde is a toxic metabolite of ethanol (B145695) and is implicated in alcohol-related diseases. acs.orgnih.gov this compound can be used as a tracer to study the metabolic fate of acetaldehyde in biological systems. For example, it can help quantify the activity of enzymes like aldehyde dehydrogenase and understand how genetic variations in these enzymes affect acetaldehyde metabolism. acs.orgnih.gov Research has shown that acetaldehyde can react with DNA to form adducts, which are implicated in carcinogenesis. nih.gov Using deuterated acetaldehyde can help in studying the formation and repair of these adducts.

Materials Science: While less common, deuterated compounds can be used to probe the structure and dynamics of materials. For example, the vibrational properties of materials incorporating deuterated molecules can be studied using techniques like infrared and Raman spectroscopy.

The application of this compound in these and other interdisciplinary fields is expected to grow as researchers recognize the power of isotopic labeling for solving complex scientific problems.

Q & A

Q. How can researchers optimize the synthesis of ACETALDEHYDE-1-D1 to ensure isotopic purity for metabolic studies?

Methodological Answer:

  • Use controlled deuteration techniques, such as catalytic exchange with deuterium oxide (D₂O) in the presence of acid/base catalysts, to selectively label the aldehyde group. Monitor isotopic purity via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, comparing peak shifts and isotopic abundance ratios .
  • Ensure reaction conditions (temperature, pH) minimize side reactions (e.g., polymerization with amines or ketones) by referencing safety data on acetaldehyde’s reactivity .
  • Validate purity by cross-referencing with standardized analytical protocols, such as gas chromatography (GC) coupled with isotope-ratio MS .

Q. What are the key stability challenges for this compound in aqueous solutions, and how can they be mitigated?

Methodological Answer:

  • This compound is prone to hydration, forming geminal diols, and polymerization under acidic/basic conditions. Stabilize solutions by maintaining pH near neutrality (6–8) and storing at low temperatures (4°C) to slow kinetic degradation .
  • Characterize degradation products using high-performance liquid chromatography (HPLC) with UV-Vis detection, calibrated against known standards .
  • Conduct accelerated stability studies under varying conditions (e.g., light, oxygen exposure) to model shelf-life, as outlined in analytical chemistry best practices .

Advanced Research Questions

Q. How can isotopic labeling with this compound resolve contradictions in tracking metabolic pathways of endogenous acetaldehyde?

Methodological Answer:

  • Design tracer studies using this compound in in vitro hepatocyte models. Quantify deuterium incorporation into metabolites (e.g., acetate, ethanol) via liquid chromatography-tandem MS (LC-MS/MS) to distinguish endogenous vs. exogenous sources .
  • Address conflicting data (e.g., variability in aldehyde dehydrogenase activity) by normalizing results to cell-specific enzyme expression profiles (measured via Western blot) and controlling for genetic polymorphisms .
  • Apply kinetic isotope effect (KIE) analysis to differentiate enzymatic vs. non-enzymatic pathways, as deuterium labeling alters reaction rates .

Q. What advanced analytical techniques are critical for quantifying this compound in complex biological matrices?

Methodological Answer:

  • Use derivatization agents (e.g., pentafluorophenylhydrazine) to enhance volatility and sensitivity in GC-MS analysis. Validate methods using spiked matrices (blood, tissue homogenates) with recovery rates ≥85% .
  • Implement stable isotope dilution assays (SIDA) with this compound as an internal standard to correct for matrix effects and ionization suppression in LC-MS workflows .
  • Compare results across platforms (e.g., NMR vs. MS) to identify systematic biases, as recommended in analytical chemistry guidelines .

Q. How can researchers design experiments to investigate the role of this compound in DNA adduct formation while controlling for confounding variables?

Methodological Answer:

  • Expose cell lines (e.g., human epithelial cells) to this compound under controlled oxygen levels (hypoxic vs. normoxic) to mimic physiological conditions. Quantify adducts (e.g., N²-ethylidene-dG) using ultra-high-resolution MS with collision-induced dissociation (CID) .
  • Control for background acetaldehyde by using deuterium-free controls and measuring baseline adduct levels via isotope-ratio calculations .
  • Apply multivariate statistical models (ANOVA, linear regression) to isolate dose-response relationships and confounding factors (e.g., reactive oxygen species) .

Methodological Challenges and Solutions

Q. What strategies ensure reproducibility in this compound studies when replicating published protocols?

Methodological Answer:

  • Document all variables (e.g., solvent purity, deuterium source) in line with standardized reporting frameworks for isotopic compounds .
  • Share raw datasets (spectra, chromatograms) and metadata in public repositories to enable cross-validation, as emphasized in open-science guidelines .
  • Conduct inter-laboratory comparisons using blinded samples to identify protocol-specific artifacts .

Q. How can researchers reconcile discrepancies in this compound’s reactivity reported across studies?

Methodological Answer:

  • Perform systematic reviews of reaction conditions (e.g., solvent polarity, catalyst loadings) to identify critical variables affecting deuteration efficiency .
  • Use computational modeling (DFT calculations) to predict reaction pathways and compare with experimental outcomes, resolving contradictions between kinetic and thermodynamic data .
  • Publish negative results and failed experiments to clarify boundary conditions, as advocated in qualitative research frameworks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.